3-Ethoxypyrrolidine
Overview
Description
3-Ethoxypyrrolidine is an organic compound with the molecular formula C6H13NO It is a derivative of pyrrolidine, where an ethoxy group is attached to the third carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxypyrrolidine can be synthesized through several methods. One common approach involves the cyclization of γ-aminocarbonyl compounds. For instance, the reaction of 3-chloropropylamine with ethyl vinyl ether under basic conditions can yield this compound . Another method involves the use of nitrogen-containing acetals and ketals as starting materials, which undergo cyclization to form the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
3-Ethoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-ethoxypyrrolidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The ethoxy group can influence the compound’s binding affinity and selectivity towards these targets. Molecular docking studies have shown that the interaction with specific proteins, such as kinases, may be a predominant mechanism of action .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the ethoxy group.
3-Methoxypyrrolidine: Similar to 3-ethoxypyrrolidine but with a methoxy group instead of an ethoxy group.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom
Uniqueness: this compound is unique due to the presence of the ethoxy group, which can significantly alter its chemical properties and biological activity compared to other pyrrolidine derivatives. This modification can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-ethoxypyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBOYHJEUFJZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612588 | |
Record name | 3-Ethoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45592-49-2 | |
Record name | 3-Ethoxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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